molecular formula C12H16O2 B1338844 3-Methyl-4-(2-methylpropoxy)benzaldehyde CAS No. 90286-60-5

3-Methyl-4-(2-methylpropoxy)benzaldehyde

Cat. No. B1338844
CAS RN: 90286-60-5
M. Wt: 192.25 g/mol
InChI Key: RXQVPDAMMYZELP-UHFFFAOYSA-N
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Description

The compound 3-Methyl-4-(2-methylpropoxy)benzaldehyde is a chemical that belongs to the class of organic compounds known as benzaldehydes. These are organic compounds containing a benzene ring with a formyl substituent, the simplest member of which is benzaldehyde itself. The specific structure of 3-Methyl-4-(2-methylpropoxy)benzaldehyde suggests that it has a methyl group and a 2-methylpropoxy group attached to the benzene ring in addition to the formyl group.

Synthesis Analysis

The synthesis of related benzaldehyde derivatives can be complex and often involves multiple steps. For example, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is achieved in a 60% overall yield, indicating a moderately efficient process . Another synthesis pathway involves the conversion of 2-(2-oxo-3-phenylpropyl)benzaldehydes into various naphthol and naphthoquinone derivatives, showcasing the versatility of benzaldehyde compounds as precursors in organic synthesis .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be quite intricate, as evidenced by the detailed X-ray analysis performed on 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde . This compound's structure was determined to be orthorhombic with specific space group parameters, highlighting the importance of crystallography in understanding the molecular geometry of such compounds.

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo a variety of chemical reactions. For instance, the photochemical and acid-catalyzed rearrangements of certain cyclohexadienones derived from benzaldehyde have been studied, revealing complex reaction pathways and the formation of various photorearrangement products . Additionally, the azo-benzoic acids synthesized from benzaldehyde derivatives exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, which are influenced by solvent composition and pH .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. For example, the presence of electron-donating or electron-withdrawing groups on the benzene ring can affect the compound's reactivity and physical characteristics. The spectroscopic studies conducted on benzaldehyde derivatives provide insights into their chemical behavior, as seen in the use of various NMR, IR, and UV-visible spectroscopic techniques to characterize these compounds . The synthesis process itself can also be tailored to improve the yield and purity of the final product, as demonstrated in the improved synthetic process of 3,4,5-trimethoxy benzaldehyde .

Scientific Research Applications

Organic Synthesis and Chemical Sensing

Alternative Synthesis Routes : A study by Banerjee et al. (2013) outlines an alternative procedure for synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol, starting with a related compound, 3-hydroxy-4-methoxy-benzaldehyde. This process involves several steps, including hydrogenation, protection, alkylation, cyclisation, and deprotection, highlighting the compound's versatility in organic synthesis (Banerjee, Poon, & Bedoya, 2013).

Fluorescent Chemosensors : Dhawa et al. (2020) developed biocompatible chemosensors for pH based on 4-methyl-2,6-diformylphenol derivatives. These sensors can discriminate between normal cells and cancer cells by sensing the pH variations, illustrating the potential of related benzaldehyde compounds in biomedical applications (Dhawa, Hazra, Barma, Pal, Karmakar, & Roy, 2020).

Materials Science

Optical Properties of Metal Complexes : Research by Barberis and Mikroyannidis (2006) explored the synthesis of aluminum and zinc quinolates with substituted styryl groups, including methyl(methoxy or chloro)benzaldehyde. The study revealed that these complexes exhibit blue-green photoluminescence, which is significant for applications in optoelectronic devices (Barberis & Mikroyannidis, 2006).

Synthesis and Characterization of Novel Compounds : Gümüş et al. (2022) synthesized 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one by condensing 4-hydroxy-3-methyl-2-butanone with benzaldehyde. This compound was linked by hydrogen bonds into double ribbons, demonstrating the structural diversity achievable with benzaldehyde derivatives (Gümüş, Kansız, Tulemisova, Dege, & Saif, 2022).

Advanced Synthetic Applications

Enhanced Bioproduction of Benzaldehyde : Craig and Daugulis (2013) investigated the bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor. This study underscores the potential of microbial biotransformation in producing valuable chemicals, such as benzaldehyde derivatives, for the flavor industry with enhanced yield and productivity (Craig & Daugulis, 2013).

properties

IUPAC Name

3-methyl-4-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)8-14-12-5-4-11(7-13)6-10(12)3/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQVPDAMMYZELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50527651
Record name 3-Methyl-4-(2-methylpropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(2-methylpropoxy)benzaldehyde

CAS RN

90286-60-5
Record name 3-Methyl-4-(2-methylpropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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